N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.39. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
Compounds similar to N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide have been investigated for their antitumor properties. One study synthesized new derivatives and evaluated them for anticancer activity, identifying promising candidates for new anticancer agents (Horishny et al., 2020).
Src Kinase Inhibitory and Anticancer Activities
Research on thiazolyl N-benzyl-substituted acetamide derivatives, including compounds structurally similar to this compound, found that they inhibit Src kinase and exhibit anticancer activities, potentially offering insights for cancer treatment (Fallah-Tafti et al., 2011).
Antimicrobial and Hemolytic Activity
A study focused on the synthesis of derivatives structurally related to this compound demonstrated their antimicrobial and hemolytic activities, suggesting potential applications in combating microbial infections (Gul et al., 2017).
Antibacterial Evaluation
Newly synthesized derivatives of benzothiazole, including those structurally related to this compound, have been evaluated for their antibacterial activity, showing promise in addressing bacterial infections (Avagyan et al., 2020).
Anti-inflammatory Activity
Research into N-(3-chloro-4-fluorophenyl) derivatives of compounds similar to this compound indicated significant anti-inflammatory activity, offering potential for therapeutic applications (Sunder & Maleraju, 2013).
Antiviral Activity
A study on N-1,3-benzo[d]thiazol-2-yl derivatives, structurally related to this compound, evaluated their anti-HIV activity, with some compounds showing moderate to potent activity against HIV-1 (Bhavsar et al., 2011).
Crystal Structures Analysis
The crystal structures of compounds similar to this compound were analyzed to understand their molecular configurations, which is crucial for their potential applications in medicinal chemistry (Galushchinskiy et al., 2017).
Antioxidant and Anti-Inflammatory Compounds
Research has been conducted on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives, akin to this compound, for their antioxidant and anti-inflammatory properties, potentially useful in treating inflammatory diseases (Koppireddi et al., 2013).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-14(17-10-1-2-11-12(7-10)24-9-23-11)8-13-15(21)18-16(25-13)19-3-5-22-6-4-19/h1-2,7,13H,3-6,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTUUUQRALSIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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